2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPMPA and has been synthesized using various methods.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Studies on chloroacetamide herbicides, including acetochlor and metolachlor, highlight their metabolism in human and rat liver microsomes, revealing insights into potential toxicological and environmental impacts. These studies might provide methodologies applicable to understanding the metabolism of complex acetamides in biological systems (Coleman et al., 2000).
Pharmacological Characterization of Opioid Receptor Antagonists
Research into κ-opioid receptor antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrates the process of discovering novel therapeutic agents. This could inform strategies for investigating the biological interactions and potential therapeutic applications of complex acetamides (Grimwood et al., 2011).
Complete Oxidation of Pesticides by Photoassisted Fenton Reaction
The degradation of metolachlor using the photoassisted Fenton reaction points to methods for environmental remediation of hazardous compounds. This research might offer chemical reaction pathways relevant to the degradation or modification of “2-(3-methoxyphenoxy)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide” for environmental safety (Pignatello & Sun, 1995).
Polymers with Pharmacological Activity
The development of polymers incorporating 4-methoxyphenylacetic acid derivatives showcases the synthesis and potential medical applications of polymers derived from pharmacologically active acetamides. This could suggest a pathway for developing polymeric materials based on complex acetamides for medical applications (Román & Gallardo, 1992).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to produce N-(2-Hydroxyphenyl)acetamide using immobilized lipase highlights catalytic strategies for the selective modification of acetamide derivatives. This research could inform selective synthesis or modification strategies for “this compound” (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-11-15(8-9-18(14)22-10-4-7-20(22)24)21-19(23)13-26-17-6-3-5-16(12-17)25-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUONDXSCYCBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC(=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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